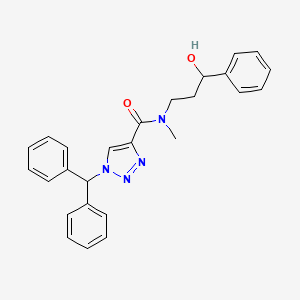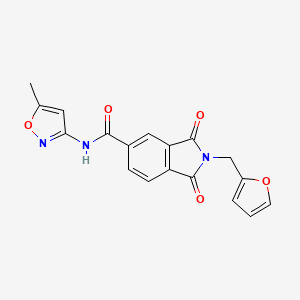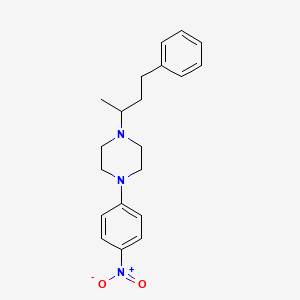
N-2-biphenylyl-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-2-(2,4-dichlorophenoxy)acetamide, commonly known as dicamba, is a selective herbicide that is widely used in agriculture for controlling broadleaf weeds. It belongs to the chemical family of benzoic acids and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D), another herbicide that is widely used in agriculture. Dicamba was first introduced in the 1960s and has since become one of the most popular herbicides in the world.
Mecanismo De Acción
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the plant and moves throughout the plant, causing abnormal growth and eventually death. Dicamba affects the plant's ability to produce certain enzymes and proteins that are essential for growth and development.
Biochemical and Physiological Effects
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of certain enzymes involved in the synthesis of auxins, which are plant hormones that regulate growth and development. Dicamba also affects the synthesis of other proteins and enzymes that are involved in photosynthesis, respiration, and other metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba has several advantages and limitations for lab experiments. It is a relatively inexpensive herbicide that is widely available. It is also effective in controlling a wide range of broadleaf weeds, making it a useful tool for researchers studying plant growth and development. However, dicamba has some limitations as well. It can be toxic to certain plant species, and its effectiveness can be affected by factors such as temperature, humidity, and soil type.
Direcciones Futuras
There are several future directions for research on dicamba. One area of research is the development of new formulations that are more effective and less toxic to non-target species. Another area of research is the study of dicamba resistance in weeds and the development of new strategies for controlling resistant weeds. Additionally, researchers are studying the effects of dicamba on soil health and microbial communities, as well as its potential impacts on human health and the environment.
Conclusion
In conclusion, dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by disrupting the growth and development of plants and has a number of biochemical and physiological effects on plants. Dicamba has several advantages and limitations for lab experiments, and there are several future directions for research on this important herbicide.
Métodos De Síntesis
Dicamba can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 2-bromo-2-phenylacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of dicamba, which can be purified by recrystallization. The purity of dicamba can be determined by using techniques such as thin-layer chromatography and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties. It is used in agriculture to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba is also used in non-agricultural settings such as golf courses, lawns, and parks. Scientific research has shown that dicamba is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2/c21-15-10-11-19(17(22)12-15)25-13-20(24)23-18-9-5-4-8-16(18)14-6-2-1-3-7-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFTYMFSPURLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-methylpropanamide](/img/structure/B6013139.png)
![2-methoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B6013145.png)

![N,N-diallyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6013172.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B6013177.png)

![1-(diethylamino)-3-(5-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6013193.png)

![1,1'-[(3-methylbenzyl)imino]di(2-propanol)](/img/structure/B6013213.png)
![2-{[5-[(2,4-difluorophenoxy)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6013226.png)
![ethyl 2-(3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinate](/img/structure/B6013243.png)
![methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6013250.png)
![2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6013251.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-cyclohexen-1-ylmethyl)methanamine](/img/structure/B6013257.png)
